4-(Isopropylsulfonyl)-3-methylbenzoic acid
Overview
Description
“4-(Isopropylsulfonyl)-3-methylbenzoic acid” is a compound that contains an isopropylsulfonyl group attached to a benzene ring, which also carries a methyl group and a carboxylic acid group . The presence of these functional groups suggests that this compound might exhibit properties common to sulfones, aromatic compounds, and carboxylic acids .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate benzoic acid derivative with an isopropylsulfonyl chloride . The synthesis could potentially be carried out under basic conditions to facilitate the nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure with alternating double bonds . The isopropylsulfonyl group would be attached to one carbon of the benzene ring, and the methyl and carboxylic acid groups would be attached to another carbon .Chemical Reactions Analysis
The compound might undergo reactions typical of aromatic compounds, sulfones, and carboxylic acids. For instance, the benzene ring might undergo electrophilic aromatic substitution . The sulfonyl group could potentially participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonyl and carboxylic acid groups might make the compound soluble in polar solvents . The compound might appear as a solid under standard conditions .Scientific Research Applications
Analytical Method Development
The development of analytical methods, such as high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS), for the quantification of parabens (esters of 4-hydroxybenzoic acid) in food demonstrates the chemical's significance in ensuring food safety and preservation. Such methods aim to accurately detect and measure the presence of these compounds due to their widespread use as preservatives in food, cosmetics, and pharmaceutical products (Cao et al., 2013).
Biotechnological Applications
4-Hydroxybenzoic acid (4-HBA), closely related to the queried compound, serves as a versatile intermediate for producing value-added bioproducts with applications in food, cosmetics, pharmacy, and as fungicides. Advances in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA and its derivatives, highlighting its potential in creating high-value bioproducts (Wang et al., 2018).
Cosmetic and Pharmaceutical Industry
Studies on the synthesis and applications of parabens and their derivatives, such as methyl 4-hydroxybenzoate, in the cosmetic and pharmaceutical industries underscore their role as antimicrobial agents. These compounds are integral to formulations that require preservation against microbial growth, thus extending the shelf life of various consumer products (Sharfalddin et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-4-propan-2-ylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-7(2)16(14,15)10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXIWTRCRGRBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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